2-pyridin-3-yl-1H-indole-3-carbonitrile chemical properties
2-pyridin-3-yl-1H-indole-3-carbonitrile chemical properties
Topic: 2-pyridin-3-yl-1H-indole-3-carbonitrile Chemical Properties Document Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists
Scaffold Architecture & Functional Reactivity Guide
Executive Summary
The compound 2-pyridin-3-yl-1H-indole-3-carbonitrile represents a privileged scaffold in medicinal chemistry, characterized by a "push-pull" electronic system. Merging an electron-rich indole core with two electron-withdrawing motifs—the C3-nitrile and the C2-pyridine ring—this molecule serves as a critical intermediate in the synthesis of aldosterone synthase inhibitors and potential fluorescent probes. Its utility stems from the orthogonal reactivity of its three nitrogen centers: the indolic N-H (acidic), the pyridyl N (basic/coordinating), and the nitrile N (electrophilic/hydrolyzable).
Molecular Architecture & Electronic Profile
Electronic "Push-Pull" System
The molecule exhibits a strong Intramolecular Charge Transfer (ICT) character. The indole nitrogen (donor) pushes electron density into the ring system, while the C3-cyano group and the C2-pyridyl ring (acceptors) withdraw density.
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Dipole Moment: High, directed from the indole ring toward the nitrile/pyridine vector.
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Acid-Base Properties:
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Indole N-H (pKa ~15-16 in DMSO): More acidic than unsubstituted indole (pKa ~21) due to the electron-withdrawing nitrile and pyridine groups stabilizing the conjugate base.
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Pyridine N (pKa ~3-4): Less basic than free pyridine (pKa 5.2) due to the conjugation with the electron-deficient cyanovinyl-like system.
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Solubility & Stability
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Solubility: Low in water; high in polar aprotic solvents (DMSO, DMF, DMAc). Moderate solubility in chlorinated solvents (DCM, Chloroform).
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Stability: The nitrile group is stable to oxidative conditions but susceptible to hydrolysis under strong acid/base heating. The indole C2-C3 bond is robust due to the stabilizing conjugation.
Synthetic Routes & Optimization
Two primary strategies exist for accessing this scaffold: Pd-Catalyzed Cross-Coupling (modular) and One-Pot Cyclization (efficient).
Strategy A: Suzuki-Miyaura Cross-Coupling
This is the preferred route for generating analog libraries.
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Precursors: 2-bromo-1H-indole-3-carbonitrile + Pyridin-3-ylboronic acid.
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Catalyst System: Pd(PPh3)4 or Pd(dppf)Cl2.
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Base: Na2CO3 or K3PO4 (weak bases prevent nitrile hydrolysis).
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Solvent: Dioxane/Water or Toluene/Ethanol/Water.
Strategy B: One-Pot Cascade Cyclization
Ideal for scale-up, utilizing 2-(2-bromoaryl)acetonitriles and 3-cyanopyridine derivatives, though less common for this specific isomer compared to the coupling route.
Synthesis Workflow Diagram
Figure 1: Palladium-catalyzed Suzuki coupling workflow for scaffold generation.
Chemical Reactivity & Functionalization[1][2][3][4]
Regioselective N-Alkylation
The enhanced acidity of the indole N-H allows for facile deprotonation using mild to moderate bases, avoiding the need for organolithiums.
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Reagent: Sodium Hydride (NaH) or Cesium Carbonate (Cs2CO3).
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Solvent: DMF or Acetonitrile.
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Outcome: Exclusive alkylation at the indole nitrogen (N1). The pyridine nitrogen is less nucleophilic in this context and does not compete significantly under standard SN2 conditions.
Nitrile Transformations
The C3-nitrile is a versatile handle:
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Hydrolysis: Converts to primary amide (H2O2/NaOH) or carboxylic acid (HCl/Heat).
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Reduction: Converts to primary amine (LiAlH4) or aldehyde (DIBAL-H).
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Cyclization: Reacts with azides to form tetrazoles (bioisosteres for carboxylic acids).
Biological Interface & Applications
Aldosterone Synthase Inhibition
This scaffold acts as a core pharmacophore for inhibitors of aldosterone synthase (CYP11B2). The pyridine ring coordinates with the heme iron of the enzyme, while the indole core fits the hydrophobic pocket.
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Mechanism: Competitive reversible inhibition.
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Key Interaction: Pyridine N -> Heme Fe coordination.
Fluorescence Sensing
Due to the ICT mechanism, derivatives of this scaffold often exhibit solvatochromism .
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Non-polar solvents: Blue emission.
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Polar solvents: Red-shifted emission (Green/Yellow).
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Application: Probes for local polarity changes in protein binding pockets.
Experimental Protocols
Protocol: N-Methylation of 2-pyridin-3-yl-1H-indole-3-carbonitrile
Source: Adapted from validated patent methodologies (US 8,030,334 B2).
Objective: Synthesis of 1-methyl-2-(pyridin-3-yl)-1H-indole-3-carbonitrile.
Reagents:
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Substrate: 2-pyridin-3-yl-1H-indole-3-carbonitrile (1.0 g, 4.56 mmol)
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Base: Sodium Hydride (60% dispersion in mineral oil, 547 mg, 13.68 mmol, 3.0 equiv)
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Electrophile: Iodomethane (MeI) (971 mg, 6.84 mmol, 1.5 equiv)
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Solvent: Anhydrous DMF (17 mL)
Step-by-Step Methodology:
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Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Nitrogen (N2) or Argon.
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Dissolution: Add the substrate (1.0 g) and anhydrous DMF (17 mL). Stir until fully dissolved.
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Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (547 mg) portion-wise over 5 minutes. Caution: Hydrogen gas evolution.
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Activation: Allow the suspension to warm to ambient temperature and stir for 30 minutes. The mixture typically turns from yellow to a deeper orange/red, indicating anion formation.
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Alkylation: Re-cool to 0°C if necessary (optional), then add Iodomethane (0.43 mL) dropwise via syringe.
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Reaction: Stir at ambient temperature for 1 hour. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
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Quench: Carefully add aqueous saturated NaHCO3 (3 mL) to quench excess hydride.
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Workup: Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash organic layer with brine, dry over Na2SO4, filter, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Gradient: 0-50% EtOAc in Hexanes).
Physicochemical Data Table
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C14H9N3 | Core scaffold |
| Molecular Weight | 219.24 g/mol | Fragment-based drug design |
| H-Bond Donors | 1 (Indole NH) | Target binding / Solvation |
| H-Bond Acceptors | 2 (Nitrile N, Pyridine N) | Target binding (Heme coordination) |
| Predicted logP | ~2.5 - 3.0 | Good membrane permeability |
| UV/Vis Abs. | λmax ~310-330 nm | Fluorescent excitation range |
| pKa (Indole NH) | ~15.5 (DMSO) | Deprotonation requires mild base |
Diagrammatic Pathway: Mechanism of Action (Aldosterone Synthase)
Figure 2: Binding mode of the scaffold within the CYP11B2 active site.
References
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Adams, C., et al. (2011). Organic Compounds. US Patent 8,030,334 B2.[1] (Describes the synthesis and methylation protocol of 2-pyridin-3-yl-1H-indole-3-carbonitrile as an intermediate for aldosterone synthase inhibitors).
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Gao, J., et al. (2014).[2] Synthesis of indoles via Cu-catalyzed cyclization. Journal of Organic Chemistry, 79, 9000-9008.[2] (General methodology for 2-arylindole synthesis).
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Kushwaha, D. (2023).[3] Synthesis and Chemistry of Indole. Banaras Hindu University. (Review of indole reactivity and electrophilic substitution).
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Sokolova, et al. (2019). Highly Fluorescent Pyrido[2,3-b]indolizine-10-Carbonitriles. ResearchGate. (Discusses the fluorescence properties of related pyridine-indole-nitrile scaffolds).
